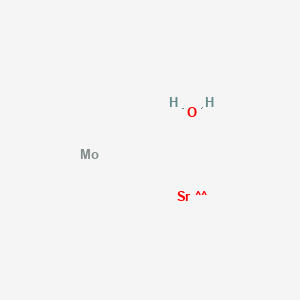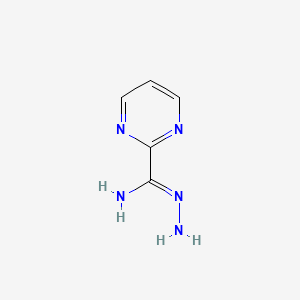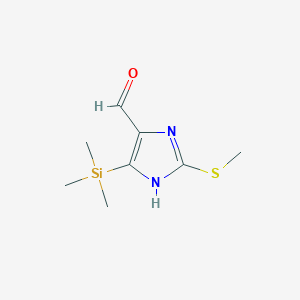
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- is a specialized organic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a carboxaldehyde group at the 4-position, a methylthio group at the 2-position, and a trimethylsilyl group at the 5-position
準備方法
The synthesis of 1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of imidazole derivatives, followed by the introduction of the carboxaldehyde group through formylation reactions. The methylthio group can be introduced via thiolation reactions, and the trimethylsilyl group is often added using silylation reagents such as trimethylsilyl chloride. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
化学反応の分析
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxaldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Silylation: The trimethylsilyl group can be removed or replaced by other silyl groups through silylation reactions using different silylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The carboxaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modifications of the molecule.
類似化合物との比較
1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- can be compared with other imidazole derivatives, such as:
1H-Imidazole-4-carboxaldehyde: Lacks the methylthio and trimethylsilyl groups, resulting in different chemical properties and reactivity.
2-Methylthio-1H-imidazole:
5-Trimethylsilyl-1H-imidazole: Lacks the carboxaldehyde and methylthio groups, influencing its chemical behavior and uses.
The uniqueness of 1H-Imidazole-4-carboxaldehyde, 2-(methylthio)-5-(trimethylsilyl)- lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
1246550-10-6 |
|---|---|
分子式 |
C8H14N2OSSi |
分子量 |
214.36 g/mol |
IUPAC名 |
2-methylsulfanyl-5-trimethylsilyl-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C8H14N2OSSi/c1-12-8-9-6(5-11)7(10-8)13(2,3)4/h5H,1-4H3,(H,9,10) |
InChIキー |
COCDZFDWQBSXIP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(N=C(N1)SC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-(Benzyloxy)phenyl)-5H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15131779.png)
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide](/img/structure/B15131781.png)
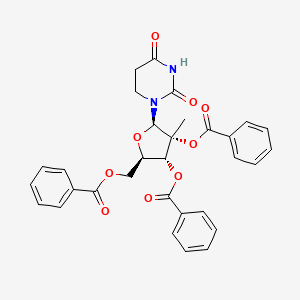
![1-[4-(4-Hydroxyphenyl)-4-oxobutyl]-[1,4-bipiperidine]-4-carboxamide hbr](/img/structure/B15131802.png)
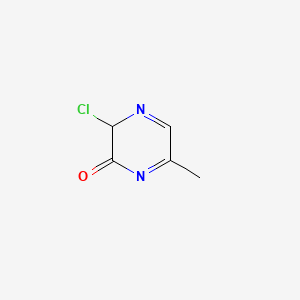
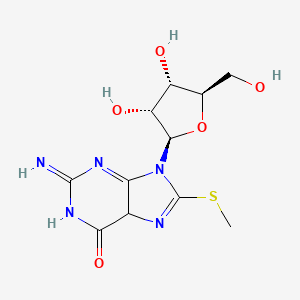
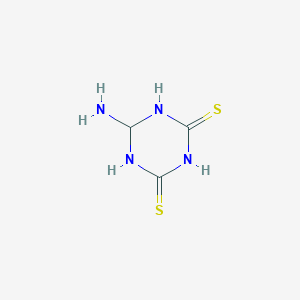
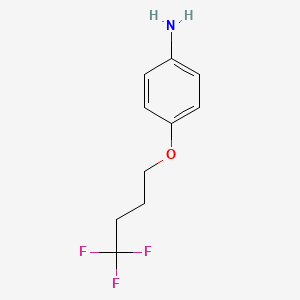
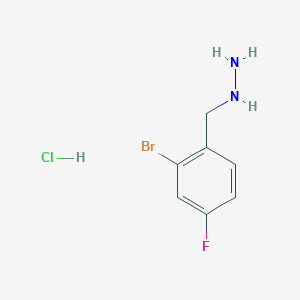
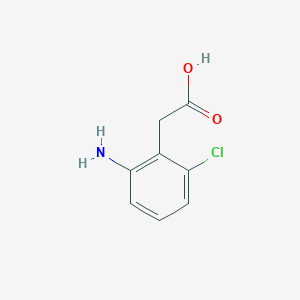
![(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15131852.png)
